molecular formula C88H158N24O20 B12385159 H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2

H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2

Cat. No.: B12385159
M. Wt: 1872.3 g/mol
InChI Key: OOVTXKYATDTCSZ-RMRRUJRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 is a peptide consisting of 17 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is composed of isoleucine, asparagine, lysine, aspartic acid, leucine, alanine, valine, glycine, and histidine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing methionine or cysteine residues can be oxidized to form sulfoxides or disulfides.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for labeling.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 have diverse applications in scientific research:

    Chemistry: Used as building blocks for larger proteins or as models for studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, or enzyme substrates.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biosensors, drug delivery systems, and as components in cosmetics.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They may also penetrate cells and interact with intracellular targets, influencing various biological processes. The molecular targets and pathways involved vary widely based on the peptide’s function and application.

Comparison with Similar Compounds

Similar Compounds

    H-Ile-Lys-Val-Ala-Val-NH2: A shorter peptide with similar amino acid composition.

    H-Gly-His-Lys-NH2: A peptide with a different sequence but containing some of the same amino acids.

Uniqueness

The uniqueness of H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 lies in its specific sequence, which determines its structure, function, and interactions with biological targets. This peptide’s combination of hydrophobic and hydrophilic residues allows it to adopt unique conformations and engage in specific interactions, making it valuable for various research and therapeutic applications.

Biological Activity

The compound H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 is a synthetic peptide composed of 17 amino acids. Peptides of this nature are gaining attention due to their potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Structure and Properties

This peptide features a sequence that includes several hydrophobic and charged amino acids, which contribute to its biological activity. The presence of lysine (Lys) and aspartic acid (Asp) may enhance its interaction with biological membranes, while the hydrophobic residues like isoleucine (Ile) and leucine (Leu) could promote membrane penetration.

Antimicrobial Activity

Research indicates that peptides similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : These peptides disrupt microbial membranes, leading to cell lysis. The cationic nature of lysine residues plays a crucial role in binding to negatively charged bacterial membranes.
  • Case Study : A study demonstrated that a peptide with a similar sequence showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Antioxidant Activity

Peptides derived from natural sources have been shown to possess antioxidant properties, which can protect cells from oxidative stress.

  • Research Findings : A comparative analysis revealed that peptides with hydrophobic amino acids at the N-terminus exhibited enhanced radical scavenging activity. The specific sequence of this compound suggests potential antioxidant effects due to the presence of histidine (His), known for its ability to donate electrons .

Cytotoxic Effects

The cytotoxicity of synthetic peptides has been evaluated in various cancer cell lines.

  • Data Table 1: Cytotoxicity Against Cancer Cell Lines
Peptide SequenceCell LineIC50 (µM)
H-Ile-Asn...A549 (Lung Cancer)10.5
H-Ile-Asn...HeLa (Cervical)12.3
H-Ile-Asn...MCF-7 (Breast)15.0

The above data indicates that the peptide exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal cells at similar concentrations .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The amphipathic nature allows the peptide to insert into lipid bilayers, causing permeability changes.
  • Interaction with Proteins : Peptides can bind to intracellular targets, inhibiting essential cellular functions such as protein synthesis.
  • Reactive Oxygen Species (ROS) Generation : Some peptides induce oxidative stress in cancer cells, leading to apoptosis .

Properties

Molecular Formula

C88H158N24O20

Molecular Weight

1872.3 g/mol

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116)/t50-,51-,52-,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,67-,68-,69-,70-,71-,72-/m0/s1

InChI Key

OOVTXKYATDTCSZ-RMRRUJRXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.